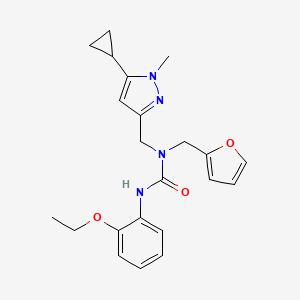

1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea

Descripción

Propiedades

IUPAC Name |

1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O3/c1-3-28-21-9-5-4-8-19(21)23-22(27)26(15-18-7-6-12-29-18)14-17-13-20(16-10-11-16)25(2)24-17/h4-9,12-13,16H,3,10-11,14-15H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZGIDLYJHHLTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)N(CC2=CC=CO2)CC3=NN(C(=C3)C4CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyrazole ring substituted with various functional groups that may influence its biological activity. The molecular formula is with a molecular weight of approximately 332.37 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 332.37 g/mol |

| CAS Number | Not available |

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor properties. Studies have shown that they can inhibit various cancer cell lines through mechanisms such as:

- Inhibition of Kinases : Compounds similar to this pyrazole derivative have been reported to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in cancer cell proliferation and survival .

- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been shown to modulate inflammatory pathways by:

- Inhibition of Pro-inflammatory Cytokines : It reduces the expression of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses .

- Reduction of Oxidative Stress : The antioxidant properties of pyrazole derivatives help mitigate oxidative stress, contributing to their anti-inflammatory effects.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. Notable findings include:

- Broad-spectrum Activity : Pyrazole derivatives have been shown to possess activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

- Mechanism of Action : The antimicrobial action is often attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

Several studies highlight the biological activity of pyrazole derivatives:

- Antitumor Study : A study evaluating a series of pyrazole derivatives found that compounds with similar structural features significantly inhibited tumor growth in xenograft models .

- Anti-inflammatory Research : In vitro studies demonstrated that these compounds effectively reduced inflammation markers in macrophage cultures stimulated with lipopolysaccharides (LPS) .

- Antimicrobial Evaluation : A comparative study on various pyrazole derivatives revealed that some exhibited potent antifungal activity against common pathogens like Candida albicans and Aspergillus species .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3-(2-ethoxyphenyl)-1-(furan-2-ylmethyl)urea with high purity?

- Methodology : Utilize nucleophilic substitution reactions under basic catalysis (e.g., K₂CO₃) to couple pyrazole and furan intermediates, as demonstrated in the synthesis of analogous pyrazole-urea derivatives . Optimize solvent systems (e.g., DMF or THF) and reaction temperatures (80–120°C) to enhance yield. Purification via column chromatography with gradient elution (hexane/ethyl acetate) is critical to isolate the urea product from byproducts .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodology : Combine spectroscopic and crystallographic methods:

- NMR : Assign peaks for cyclopropyl (δ 0.5–1.5 ppm), ethoxyphenyl (δ 6.5–7.5 ppm), and furan (δ 7.0–7.5 ppm) protons to verify substituent positions .

- X-ray crystallography : Resolve spatial arrangements of the urea core and substituents, as shown for structurally related pyrazole-urea hybrids .

- HRMS : Confirm molecular formula (e.g., C₂₄H₂₇N₄O₃) with <2 ppm mass error .

Q. How can researchers design preliminary biological assays to evaluate this compound’s activity?

- Methodology : Prioritize target-specific assays (e.g., kinase inhibition or GPCR binding) based on structural analogs. Use in vitro models (cell lines or enzymatic assays) with dose-response curves (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., known urea-based inhibitors) and validate results with triplicate replicates .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity and reactivity?

- Methodology : Apply density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Compare results with crystallographic data to validate docking poses . For furan-pyrazole systems, prioritize π-π stacking and hydrogen-bonding interactions in simulations .

Q. How should researchers address contradictions in reported biological activity data for similar urea derivatives?

- Methodology : Conduct meta-analyses to identify variability sources:

- Experimental conditions : Compare assay pH, temperature, and solvent systems (e.g., DMSO concentration) across studies .

- Compound purity : Verify purity (>95% by HPLC) and stereochemical consistency (if applicable) in conflicting datasets .

- Target selectivity : Use proteome-wide profiling (e.g., kinome screens) to rule off-target effects .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodology : Modify substituents to enhance solubility (e.g., introduce polar groups on the ethoxyphenyl ring) or reduce metabolic degradation (e.g., replace labile methyl groups with halogens). Use logP calculations (ADMET Predictor™) and in vitro microsomal stability assays to guide structural refinements .

Q. How can researchers elucidate the mechanistic role of the cyclopropyl group in biological activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.